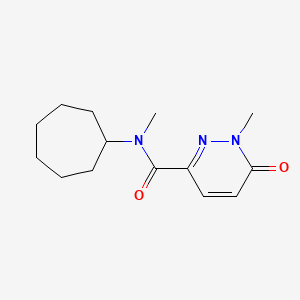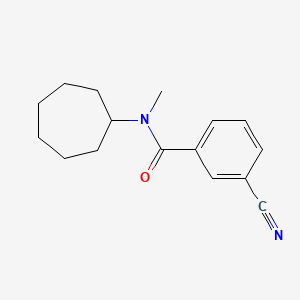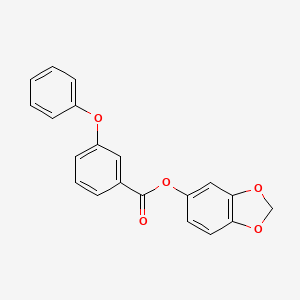![molecular formula C13H24N2O B7505000 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. The compound is a ketone derivative of cyclopentylamine and piperidine and has a molecular weight of 217.34 g/mol.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, and its deficiency is associated with Alzheimer's disease. By inhibiting acetylcholinesterase, 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone can help to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone are primarily related to its activity as an acetylcholinesterase inhibitor. The compound has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. However, the compound has also been found to have some adverse effects, including gastrointestinal disturbances and cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone in lab experiments include its activity as an acetylcholinesterase inhibitor and its potential applications in the treatment of Alzheimer's disease. However, the compound also has some limitations, including its adverse effects and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone. One potential direction is to investigate the compound's activity as a treatment for other neurological disorders, such as Parkinson's disease. Another potential direction is to develop new derivatives of the compound that have improved safety and efficacy profiles. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic use.
Métodos De Síntesis
The synthesis of 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone involves the reaction of cyclopentylamine and piperidine with ethyl chloroacetate followed by reduction of the resulting ethyl 2-cyclopentyl-2-oxoethylamine. The reduction is carried out using hydrogen gas and a palladium catalyst to yield 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone.
Aplicaciones Científicas De Investigación
2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone has been extensively studied for its potential applications in the field of pharmacology. The compound has been found to exhibit significant activity as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This activity makes 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone a potential candidate for the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase can help to increase the levels of acetylcholine in the brain.
Propiedades
IUPAC Name |
2-[cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14(12-7-3-4-8-12)11-13(16)15-9-5-2-6-10-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADTRMRGFQJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)


![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
